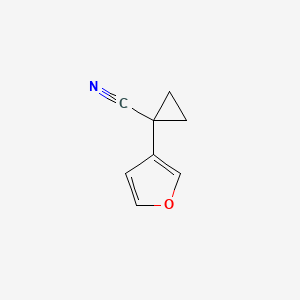
1-(Furan-3-yl)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-3-yl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C8H7NO It features a cyclopropane ring substituted with a furan ring at the 3-position and a nitrile group at the 1-position
Preparation Methods
The synthesis of 1-(Furan-3-yl)cyclopropane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclopropanation of alkenes, such as the Simmons–Smith reaction, which is a cornerstone protocol for producing cyclopropanes . Another method includes the decarboxylation of 1-cyanocyclopropane-1-carboxylates, which has been shown to efficiently produce 2,3-disubstituted cyclopropane-1-carbonitriles . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-(Furan-3-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group into primary amines.
Substitution: The furan ring and the cyclopropane ring can participate in substitution reactions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Furan-3-yl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Furan-3-yl)cyclopropane-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The nitrile group and the furan ring play crucial roles in these interactions, influencing the compound’s reactivity and binding properties. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
1-(Furan-3-yl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile: This compound features a fluoropyridine ring instead of a furan ring.
Cyclopropane-1-carbonitrile derivatives: Various derivatives with different substituents on the cyclopropane ring or the nitrile group.
The uniqueness of this compound lies in its specific combination of the furan ring and the cyclopropane ring, which imparts distinct chemical and physical properties.
Biological Activity
1-(Furan-3-yl)cyclopropane-1-carbonitrile is an organic compound notable for its unique structural features, including a furan ring and a cyclopropane moiety with a nitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, making it a candidate for drug discovery and various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H7N, with a molecular weight of approximately 135.15 g/mol. The presence of the furan ring contributes to the compound's reactivity and biological properties, while the cyclopropane structure may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H7N |
| Molecular Weight | 135.15 g/mol |
| Functional Groups | Furan, Nitrile |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal chemistry. Its derivatives have been explored for their potential as therapeutic agents.
Antimicrobial Activity
Studies have shown that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of furan-containing compounds have been tested against various bacterial strains, demonstrating significant inhibitory effects. While specific data on this compound is limited, its structural analogs provide a basis for anticipating similar activities.
Anticancer Potential
Furan derivatives are often investigated for anticancer properties. Research suggests that compounds containing furan rings can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. Further studies are necessary to elucidate the specific mechanisms by which this compound may exert anticancer effects.
Case Studies and Research Findings
A notable study examined the synthesis and biological evaluation of furan-based compounds, highlighting the potential of these structures in drug development. Although direct studies on this compound are scarce, related compounds have shown promising results in:
- Root Growth Inhibition : A related study demonstrated that certain furan derivatives inhibited root growth in rape seedlings at concentrations as low as 5×10−5M, suggesting potential herbicidal activity .
- Cytotoxicity : Other research has indicated that furan derivatives can exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into the specific activity of this compound.
Properties
Molecular Formula |
C8H7NO |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
1-(furan-3-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H7NO/c9-6-8(2-3-8)7-1-4-10-5-7/h1,4-5H,2-3H2 |
InChI Key |
KCJKWGMFNFONQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















